

PET imaging studies of GSK1034702 brain distribution and uptake

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	GSK1034702	
Cat. No.:	B1672347	Get Quote

Application Notes and Protocols for PET Imaging of GSK1034702

These application notes provide a comprehensive overview of Positron Emission Tomography (PET) imaging studies involving **GSK1034702**, a positive allosteric modulator of the M1 muscarinic acetylcholine receptor. The included protocols are intended for researchers, scientists, and drug development professionals investigating the brain distribution and uptake of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data from PET imaging and in vitro binding studies of **GSK1034702**.

Table 1: Brain Distribution of [11C] **GSK1034702** in Primates (Baboon)

Brain Region	Volume of Distribution (VT) (mL/cm³)	Rate Constant (K1) (mL/cm³/min)
Whole Brain	3.97 ± 0.38	0.45 ± 0.04
Cortex	3.98 ± 0.38	0.45 ± 0.04
Cerebellum	3.94 ± 0.41	0.48 ± 0.04
Thalamus	4.02 ± 0.36	0.42 ± 0.04
Striatum	3.98 ± 0.33	0.42 ± 0.02

Data are presented as mean \pm standard deviation. Data sourced from a study involving two anesthetized baboons.[1][2]

Table 2: Brain Distribution of [11C]GSK1034702 in Humans

Brain Region	Volume of Distribution (VT) (mL/cm³)	Rate Constant (K1) (mL/cm³/min)
Whole Brain	4.9 ± 0.8	0.53 ± 0.09
Cortex	4.9 ± 0.8	0.53 ± 0.09
Cerebellum	4.7 ± 0.7	0.57 ± 0.10
Thalamus	5.2 ± 1.0	0.49 ± 0.08
Striatum	5.1 ± 0.9	0.49 ± 0.08
Medial Temporal Lobe	5.3 ± 1.0	0.55 ± 0.10
White Matter	4.3 ± 0.7	0.45 ± 0.07

Data are presented as mean \pm standard deviation. Data sourced from a study involving four healthy male subjects.[1][2]

Table 3: In Vitro Protein and Brain Tissue Binding of GSK1034702

Species	Plasma Free Fraction (fP)	Brain Free Fraction (fND)	fP / fND Ratio
Human	0.45 ± 0.02	0.17 (monkey data)	2.63
Baboon (P. anubis)	0.54 ± 0.03	0.17 (monkey data)	3.18
Rat (Sprague Dawley)	0.18 ± 0.01	0.11 ± 0.01	1.64
Rat (Lister Hooded)	0.18 ± 0.01	0.11 ± 0.01	1.64
Mouse	0.22 ± 0.01	0.14 ± 0.01	1.57
Marmoset	0.36 ± 0.01	0.17 ± 0.01	2.12

Data are presented as mean \pm standard deviation.[3] The brain free fraction for humans and baboons was estimated using monkey brain data.

Experimental Protocols Radiosynthesis of [11C]GSK1034702

This protocol describes the automated synthesis of [11C]GSK1034702 for clinical use.[4]

Precursors and Reagents:

- Trimethylstannyl precursor of GSK1034702
- [11C]Methyl iodide ([11C]CH3I)
- Palladium catalyst
- Solvents and reagents for Stille cross-coupling reaction
- HPLC purification system
- Sterile formulation buffers

Protocol:

- [11C]Methyl Iodide Production: Produce [11C]CH3I via the gas-phase method from cyclotron-produced [11C]CO2.
- Stille Cross-Coupling Reaction:
 - Trap the [11C]CH3I in a reaction vessel containing the trimethylstannyl precursor and a palladium catalyst in a suitable solvent.
 - Heat the reaction mixture to facilitate the cross-coupling reaction, forming [11C]GSK1034702.
- Purification:
 - Purify the crude reaction mixture using reverse-phase high-performance liquid chromatography (HPLC) to isolate [11C]GSK1034702 from unreacted precursors and byproducts.
- Formulation:
 - Collect the HPLC fraction containing the purified [11C]GSK1034702.
 - Remove the organic solvent under a stream of nitrogen.
 - Formulate the final product in a sterile, injectable solution (e.g., saline with a small percentage of ethanol for solubility).
- Quality Control:
 - Perform quality control tests to ensure radiochemical purity, specific activity, and sterility of the final product before administration.

In Vitro Brain and Plasma Protein Binding Assay

This protocol outlines the determination of the unbound fraction of **GSK1034702** in brain tissue and plasma using equilibrium dialysis.

Materials:

- Equilibrium dialysis apparatus (e.g., RED device)
- Semi-permeable dialysis membrane (e.g., 12-14 kDa MWCO)
- Brain homogenate from the species of interest
- Plasma from the species of interest
- GSK1034702 solution of known concentration
- Phosphate-buffered saline (PBS)
- LC-MS/MS for concentration analysis

Protocol:

- · Preparation:
 - Prepare brain homogenate by homogenizing brain tissue in PBS.
 - Prepare a stock solution of GSK1034702.
- Equilibrium Dialysis:
 - Spike the brain homogenate or plasma with the GSK1034702 stock solution to a final concentration of 1 μg/mL.[3]
 - Load the spiked brain homogenate or plasma into one chamber of the equilibrium dialysis unit.
 - Load an equal volume of PBS into the other chamber.
 - Incubate the dialysis unit at 37°C with gentle shaking for a sufficient time to reach equilibrium (e.g., 5 hours).[3]
- Sample Analysis:
 - After incubation, collect samples from both chambers.

 Determine the concentration of GSK1034702 in the buffer chamber (representing the unbound drug) and the homogenate/plasma chamber (representing total drug) using a validated LC-MS/MS method.

Calculation:

 Calculate the fraction unbound (fu) as the ratio of the concentration in the buffer chamber to the concentration in the homogenate/plasma chamber.

PET Imaging Protocol

The following protocols describe the PET imaging procedure for [11C]**GSK1034702** in baboons and humans.

2.3.1. Anesthetized Baboon Protocol

Animal Preparation:

- Anesthetize two healthy adult baboons (Papio anubis).[1]
- Maintain anesthesia throughout the scanning procedure.
- Insert venous and arterial catheters for radiotracer injection and blood sampling, respectively.

PET Scan Procedure:

- Position the anesthetized baboon in the PET scanner.
- Administer a bolus intravenous injection of [11C]**GSK1034702** (mean injected dose: 27.7 \pm 17.7 MBq; mean injected mass: 1.05 \pm 0.05 μ g).[3]
- Acquire dynamic PET data for 120 minutes.
- Collect arterial blood samples throughout the scan to measure the arterial input function and for metabolite analysis.

2.3.2. Human Protocol

Subject Preparation:

- Recruit healthy male subjects (mean age: 43.5 ± 5.1 years).[3]
- Obtain informed consent.
- Perform a T1-weighted structural MRI scan for neuroanatomical reference.[1]
- For studies investigating receptor occupancy, administer a single oral dose of 5 mg
 GSK1034702 prior to the PET scan.[1]

PET Scan Procedure:

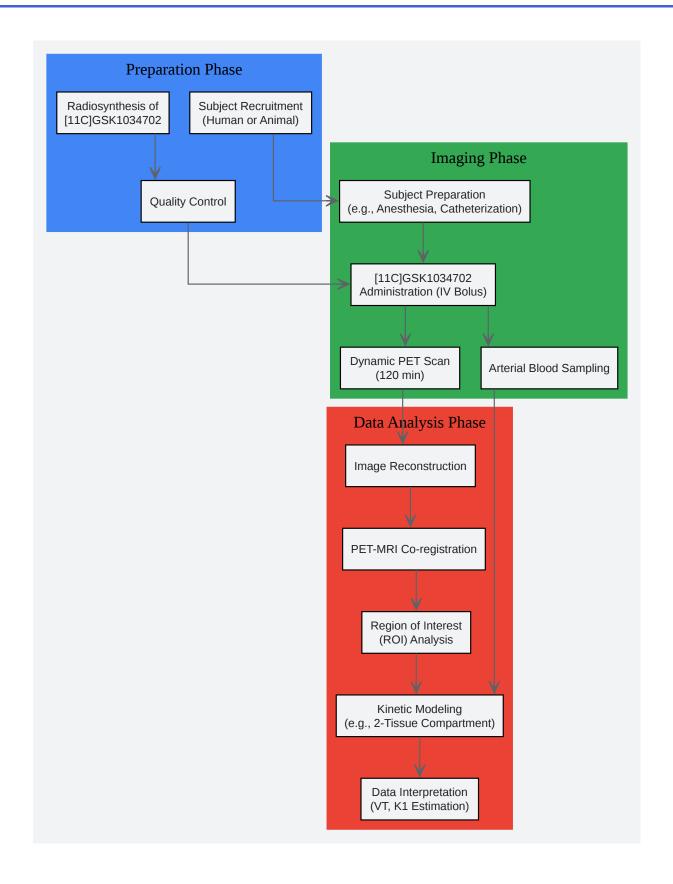
- Position the subject in the PET scanner.
- Administer a bolus intravenous injection of a tracer dose of [11C]GSK1034702.[1]
- Acquire dynamic PET data for 120 minutes.[1]
- Collect arterial blood samples throughout the scan to determine the arterial input function and for metabolite analysis.

Image Analysis:

- Reconstruct the dynamic PET data.
- Co-register the PET images with the subject's MRI scan.
- Define regions of interest (ROIs) on the co-registered images, including whole brain, cortex, cerebellum, thalamus, striatum, and white matter.[1]
- Generate time-activity curves (TACs) for each ROI.
- Apply a two-tissue compartmental model to the TACs to estimate the volume of distribution (VT) and the rate constant for transfer from arterial plasma to tissue (K1).[1][3]

Visualizations Signaling Pathway

GSK1034702 acts as a positive allosteric modulator of the M1 muscarinic acetylcholine receptor, which primarily signals through the Gq/11 protein pathway.


Click to download full resolution via product page

Caption: M1 muscarinic receptor signaling pathway activated by GSK1034702.

Experimental Workflow

The following diagram illustrates the general workflow for a PET imaging study of [11C]GSK1034702.

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. An evaluation of the brain distribution of [11C]GSK1034702, a muscarinic-1 (M1) positive allosteric modulator in the living human brain using positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. Fully automated synthesis of the M₁ receptor agonist [¹¹C]GSK1034702 for clinical use on an Eckert & Ziegler Modular Lab system - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [PET imaging studies of GSK1034702 brain distribution and uptake]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1672347#pet-imaging-studies-of-gsk1034702-braindistribution-and-uptake]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com